molecular formula C19H28O2S B3861600 (5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate

Cat. No.: B3861600
M. Wt: 320.5 g/mol
InChI Key: SECFMLGZPOEANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate is an organic compound with a complex structure that includes a cyclohexyl ring, a sulfanylacetate group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate typically involves the esterification of 5-methyl-2-propan-2-ylcyclohexanol with 2-(4-methylphenyl)sulfanylacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, dry ether as solvent, low temperature.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst, elevated temperature.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the methylphenyl group.

Scientific Research Applications

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that exert therapeutic effects. The methylphenyl group can interact with aromatic receptors, modulating their activity and leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2S/c1-13(2)17-10-7-15(4)11-18(17)21-19(20)12-22-16-8-5-14(3)6-9-16/h5-6,8-9,13,15,17-18H,7,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECFMLGZPOEANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CSC2=CC=C(C=C2)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate
Reactant of Route 2
Reactant of Route 2
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate
Reactant of Route 3
Reactant of Route 3
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate
Reactant of Route 4
Reactant of Route 4
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate
Reactant of Route 5
Reactant of Route 5
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate
Reactant of Route 6
Reactant of Route 6
(5-Methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.